molecular formula C11H11O5- B11465427 (2,3-Dihydro-1,4-benzodioxin-2-ylmethoxy)acetate

(2,3-Dihydro-1,4-benzodioxin-2-ylmethoxy)acetate

Cat. No.: B11465427
M. Wt: 223.20 g/mol
InChI Key: NPIWTFRWEJKLSZ-UHFFFAOYSA-M
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Description

(2,3-Dihydro-1,4-benzodioxin-2-ylmethoxy)acetate is an organic compound that features a benzodioxin ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydro-1,4-benzodioxin-2-ylmethoxy)acetate typically involves the reaction of 1,4-benzodioxane with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the methoxy group is introduced to the benzodioxane ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted benzodioxane derivatives.

Scientific Research Applications

(2,3-Dihydro-1,4-benzodioxin-2-ylmethoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2,3-Dihydro-1,4-benzodioxin-2-ylmethoxy)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    1,4-Benzodioxane: A structurally related compound with similar chemical properties.

    Methoxyacetate Derivatives: Compounds with the methoxyacetate functional group attached to different aromatic or aliphatic structures.

Uniqueness: (2,3-Dihydro-1,4-benzodioxin-2-ylmethoxy)acetate is unique due to the presence of both the benzodioxin ring and the methoxyacetate group, which confer distinct chemical reactivity and potential applications. Its combination of structural features makes it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C11H11O5-

Molecular Weight

223.20 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)acetate

InChI

InChI=1S/C11H12O5/c12-11(13)7-14-5-8-6-15-9-3-1-2-4-10(9)16-8/h1-4,8H,5-7H2,(H,12,13)/p-1

InChI Key

NPIWTFRWEJKLSZ-UHFFFAOYSA-M

Canonical SMILES

C1C(OC2=CC=CC=C2O1)COCC(=O)[O-]

Origin of Product

United States

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